Potassium gluconate monohydrate

Pharmaceutical quality control Hydrate stoichiometry Compendial testing

Potassium gluconate monohydrate is the monohydrate crystalline form of the potassium salt of D-gluconic acid, an organic acid derived from glucose oxidation. It appears as a white to yellowish-white crystalline powder or granules, freely soluble in water, and is classified as a food additive (E577) and pharmaceutical ingredient.

Molecular Formula C6H13KO8
Molecular Weight 252.26 g/mol
CAS No. 35398-15-3
Cat. No. B12702268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium gluconate monohydrate
CAS35398-15-3
Molecular FormulaC6H13KO8
Molecular Weight252.26 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[K+]
InChIInChI=1S/C6H12O7.K.H2O/c7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2-5,7-11H,1H2,(H,12,13);;1H2/q;+1;/p-1/t2-,3-,4+,5-;;/m1../s1
InChIKeyRROFNNJLJKLBFP-ZBHRUSISSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Potassium Gluconate Monohydrate (CAS 35398-15-3): A Hydrate-Form Potassium Salt with Quantifiable Specification Advantages


Potassium gluconate monohydrate is the monohydrate crystalline form of the potassium salt of D-gluconic acid, an organic acid derived from glucose oxidation . It appears as a white to yellowish-white crystalline powder or granules, freely soluble in water, and is classified as a food additive (E577) and pharmaceutical ingredient . Unlike the anhydrous form (CAS 299-27-4), the monohydrate contains one molecule of water of crystallization per formula unit, which directly impacts its loss-on-drying specification, stoichiometric dosing calculations, and handling properties during formulation .

Potassium Gluconate Monohydrate Procurement: Why Simple Potassium Salt Substitution Creates Risk in Formulation and Performance


Potassium gluconate monohydrate cannot be directly interchanged with its anhydrous counterpart or with other potassium salts (e.g., KCl, potassium citrate) without adjusting for stoichiometry, osmotic load, hygroscopicity, and biological handling . The monohydrate carries a defined water of crystallization that lowers its percentage potassium content per unit mass versus the anhydrous form, requiring a 7.5% mass correction (6.45 g monohydrate ≈ 1 g elemental K vs 5.99 g anhydrous) to deliver an equivalent potassium dose . Beyond stoichiometry, in-class salts exhibit divergent osmolality profiles that directly affect processing and physiological compatibility, meaning procurement decisions based solely on 'potassium salt' category assumptions can compromise both manufacturing accuracy and end-product performance .

Potassium Gluconate Monohydrate: Head-to-Head Quantitative Evidence for Scientific Selection


Loss on Drying: Monohydrate vs Anhydrous Potassium Gluconate — Pharmacopeial Specification Enables Form Stability Verification

The monohydrate form of potassium gluconate is specifically identified and differentiated from the anhydrous form by a quantitatively defined loss-on-drying specification. When dried in vacuum at 105 °C for 4 hours, the monohydrate loses between 6.0% and 7.5% of its weight, whereas the anhydrous form loses not more than 3.0% . This compendial specification (USP, PhEur, FCC) enables unambiguous identity confirmation and batch-to-batch consistency verification for formulators .

Pharmaceutical quality control Hydrate stoichiometry Compendial testing

Osmotic Activity: Potassium Gluconate Exhibits Significantly Lower Osmolality Than Potassium Citrate and Potassium Chloride

In a controlled osmotic dehydration model of beetroot tissue, potassium gluconate consistently generated the lowest osmotic activity among three potassium salts across all tested hypertonic media. In pure water, the osmotic activity values were: potassium gluconate 744.32 ± 17.42, potassium citrate 921.38 ± 75.02, and potassium chloride 1459.48 ± 39.10 (p < 0.05 for all pairwise comparisons) . This pattern was maintained in sucrose, inulin, xylitol, and erythritol solutions at both 25% and 50% concentrations, with potassium gluconate showing statistically significantly lower osmotic activity than both comparators in every condition tested .

Osmotic dehydration Food processing Formulation osmolality

Elemental Potassium Content: Potassium Gluconate Contains 16.7% K vs 52.4% K for Potassium Chloride — Mass-Based Dosing Precision

Potassium gluconate (anhydrous basis) delivers 16.69% elemental potassium by mass, equivalent to 5.99 g of gluconate salt per 1 g of elemental potassium . For the monohydrate, the mass requirement increases to 6.45 g per 1 g K due to the water of crystallization . In contrast, potassium chloride contains 52.4% elemental potassium by mass, requiring only 1.91 g KCl per 1 g K . This 3.1-fold difference in potassium density directly impacts tablet size, powder bulk, and per-dose cost calculations.

Elemental potassium Supplement formulation Label claim calculation

Oral Bioavailability: Potassium Gluconate Demonstrates >94% Absorption Efficiency, Comparable to Dietary Potassium from Whole Food

A 2016 randomized, controlled dose-response feeding trial in humans demonstrated that potassium from potassium gluconate supplements is absorbed with an efficiency exceeding 94%, measured by both serum potassium response and cumulative 24-hour urinary potassium excretion . This absorption rate is statistically indistinguishable from that of potassium from whole potato sources, indicating that the gluconate counter-ion imposes no absorption barrier . The dose-dependent urinary potassium excretion pattern confirmed systemic uptake proportionality, making potassium gluconate one of the most bioavailable oral potassium salt forms available .

Potassium bioavailability Oral supplementation Absorption kinetics

Urinary Calcium Excretion: Potassium Gluconate Supplementation Significantly Reduces Urinary Calcium Loss Compared to Control Diet

In a crossover randomized controlled feeding trial of 30 pre-hypertensive-to-hypertensive adults, potassium gluconate supplementation (1000 mg/day additional K) significantly reduced 24-hour urinary calcium excretion to 96 ± 10 mg/day versus 115 ± 10 mg/day on the control diet (p = 0.027) . The gluconate phase also significantly increased urinary pH to 6.54 ± 0.16 versus 6.08 ± 0.18 on control (p = 0.0036), a shift considered favorable for reducing calcium oxalate and uric acid kidney stone formation risk . Notably, this calcium-sparing effect was specific to the potassium gluconate supplement; the isocaloric potassium-from-potato phase did not achieve a statistically significant reduction in urinary calcium versus control .

Urinary calcium Bone health Potassium supplementation

Potassium Gluconate Monohydrate: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Pharmaceutical Oral Solid Dosage Forms Requiring Precise Hydrate Stoichiometry

Formulators of potassium supplement tablets or capsules who require exact elemental potassium labeling must account for the monohydrate's 6.0–7.5% water content. The compendial loss-on-drying specification enables incoming QC verification that the correct hydrate form has been received, preventing a 7.5% label claim discrepancy . Potency calculations can use the established equivalence of 6.45 g monohydrate = 1 g elemental K, ensuring regulatory compliance in markets where USP, PhEur, or FCC monographs are referenced .

Low-Osmolality Potassium Fortification in Liquid Food and Beverage Products

When formulating ready-to-drink beverages, infant formulas, or enteral nutrition products where osmolality is a critical quality attribute, potassium gluconate provides a measurably lower osmotic load than potassium citrate or chloride. The 49% lower osmotic activity versus KCl and 19% lower versus citrate in water-based systems translates to lower finished-product osmolality at equivalent potassium concentrations, reducing the risk of exceeding physiological osmotic limits (e.g., 300–400 mOsm/kg for infant formulas) while achieving target potassium fortification levels.

Potassium Supplementation with Favorable Urinary Calcium Profile for Bone Health and Kidney Stone Risk Management

For clinical nutrition or dietary supplement products targeting bone health maintenance or reduced calcium oxalate stone risk, potassium gluconate offers a quantitatively demonstrated benefit: a 16.5% reduction in urinary calcium excretion and a significant increase in urinary pH (6.08 to 6.54) compared to control diet . This dual effect on calcium retention and urinary alkalinization, not observed with equivalent potassium from potato sources, provides a measurable physiological endpoint for product label substantiation and clinical nutrition procurement decisions.

High-Bioavailability Potassium Source for OTC and Clinical Oral Repletion Products

In over-the-counter potassium supplements and clinical hypokalemia correction protocols, the >94% oral absorption efficiency of potassium gluconate ensures that dose-to-serum-level predictability is maintained without the need for enteric coating or modified-release technologies. The non-acidifying nature of the gluconate counter-ion further supports gastric tolerability in chronic-use scenarios, making the monohydrate form a direct-fit ingredient for effervescent tablets, powders, and ready-to-mix sachets where rapid dissolution and complete bioavailability are required.

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